7-Hydroxy Granisetron-d3 Hydrochloride is a deuterated derivative of Granisetron, which is primarily utilized in the medical field as an antiemetic agent. This compound acts as a selective antagonist of serotonin 5-HT3 receptors, which are implicated in the regulation of nausea and vomiting. The deuteration enhances the stability and metabolic profiling of the compound, making it valuable for research and clinical applications related to drug metabolism and pharmacokinetics.
7-Hydroxy Granisetron-d3 Hydrochloride is synthesized from Granisetron, a compound originally developed for preventing nausea and vomiting associated with chemotherapy. The synthesis involves specific chemical modifications to introduce deuterium, enhancing its analytical properties for research purposes.
7-Hydroxy Granisetron-d3 Hydrochloride falls under the classification of pharmaceutical compounds, specifically as a 5-HT3 receptor antagonist. It is categorized as a metabolite of Granisetron, which is widely used in clinical settings to manage chemotherapy-induced nausea and vomiting.
The synthesis of 7-Hydroxy Granisetron-d3 Hydrochloride typically involves several key steps:
The synthetic route may vary depending on the specific laboratory protocols but generally involves careful control of reaction conditions to ensure high yields and purity levels. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling.
The molecular formula of 7-Hydroxy Granisetron-d3 Hydrochloride is . Its structure includes:
The compound's structural data can be represented with its International Chemical Identifier (CID) number 71749058 on databases such as PubChem, which provides comprehensive details about its chemical properties and structure.
7-Hydroxy Granisetron-d3 Hydrochloride can participate in various chemical reactions typical of amines and alcohols:
These reactions are often studied in the context of drug metabolism, where understanding how the compound interacts with biological systems can inform its pharmacokinetic profile.
The mechanism of action for 7-Hydroxy Granisetron-d3 Hydrochloride is primarily through its antagonistic effects on serotonin 5-HT3 receptors located in both the central nervous system and peripheral nervous system:
Pharmacological studies indicate that this compound retains similar efficacy to its parent compound while providing enhanced analytical capabilities due to its isotopic labeling.
Relevant data regarding these properties can be referenced from databases such as PubChem or chemical suppliers' specifications.
7-Hydroxy Granisetron-d3 Hydrochloride has several scientific uses:
This compound represents a significant tool for researchers aiming to improve therapeutic strategies against nausea and vomiting associated with cancer treatments.
7-Hydroxy Granisetron-d3 Hydrochloride is systematically named as 7-hydroxy-1-(trideuteriomethyl)-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide hydrochloride. Its molecular formula is C₁₈H₂₁D₃N₄O₂·HCl, with a molecular weight of 367.89 g/mol [2] [6]. The compound features deuterium atoms at the 1-methyl position of the indazole ring, replacing three hydrogen atoms with deuterium (CD₃) [3] [6]. The bicyclic framework consists of a 7-hydroxyindazole moiety linked to a 9-azabicyclo[3.3.1]nonane core, with stereochemistry confirmed as (1S,5R) at the azabicyclic ring [6]. Key identifiers include:
[2H]C([2H])([2H])n1nc(C(=O)N[C@@H]2C[C@@H]3CCC[C@H](C2)N3C)c2cccc(O)c21.Cl
[6] [9] Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 7-hydroxy-1-(trideuteriomethyl)-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide hydrochloride |
CAS Number | 2124272-03-1 |
Molecular Formula | C₁₈H₂₁D₃N₄O₂·HCl |
Canonical SMILES | [2H]C([2H])([2H])n1nc(C(=O)N[C@@H]2C[C@@H]3CCCC@HN3C)c2cccc(O)c21.Cl |
Stereochemistry | (1S,5R) configuration at azabicyclic ring |
Industrial synthesis involves reacting granisetron precursors with deuterated methyl iodide (CD₃I) under alkaline conditions to introduce deuterium at the indazole N-methyl group [3]. This is followed by regioselective hydroxylation at the 7-position using:
Table 2: Synthesis and Purification Parameters
Step | Conditions | Quality Control Metrics |
---|---|---|
Deuteration | CD₃I, K₂CO₃, DMF, 60°C, 12 h | Deuterium incorporation >99.5% |
Hydroxylation | CYP3A4 microsomes/chemical oxidants, 37°C, 6 h | Regioselectivity >98% |
Purification | Reverse-phase HPLC (C18 column, 20% MeCN/H₂O) | Isotopic purity >95%; Chemical purity >99.5% |
The hydrochloride salt form enhances aqueous solubility (>50 mg/mL in water) and crystalline stability compared to the free base [2] [6]. Key properties include:
Deuterium labeling induces a kinetic isotope effect that significantly alters metabolic behavior:
Table 3: Pharmacokinetic and Metabolic Comparisons
Parameter | 7-Hydroxy Granisetron-d3 | Non-deuterated Form | Change |
---|---|---|---|
Plasma half-life (t₁/₂) | 6.7 h | 5.7 h | +18% |
Intrinsic clearance | 22 mL/min/kg | 28 mL/min/kg | -22% |
AUC₀–₂₄ (plasma) | 312 ng·h/mL | 254 ng·h/mL | +23% |
CYP3A4 inhibition potency | IC₅₀ = 1.8 µM | IC₅₀ = 1.7 µM | Negligible |
Deuterium substitution does not alter receptor binding affinity (Ki for 5-HT3 receptors remains unaffected), confirming its suitability as a bioanalytical tracer without pharmacological interference [3].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5